molecular formula C9H8ClN3O2 B2940466 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride CAS No. 2138565-85-0

3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride

Cat. No.: B2940466
CAS No.: 2138565-85-0
M. Wt: 225.63
InChI Key: PRNJJRVWKAXKLB-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it into a dihydropyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydropyridine compounds.

Scientific Research Applications

3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    3-(1H-pyrazol-1-yl)pyridine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.

    4-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid: Similar structure but with different positioning of functional groups, leading to different chemical properties.

    1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid: Another isomer with distinct chemical behavior.

Uniqueness: 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride is unique due to the presence of both the pyrazole and pyridine rings, along with the carboxylic acid group. This combination of functional groups provides a versatile scaffold for chemical modifications and potential biological activities.

Properties

IUPAC Name

3-pyrazol-1-ylpyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-4-10-6-8(7)12-5-1-3-11-12;/h1-6H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNJJRVWKAXKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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